Structure and properties of 2,3-difluoro-4-hydroxymethylphenylboronic acid
Structure and properties of 2,3-difluoro-4-hydroxymethylphenylboronic acid
This technical guide details the structural characteristics, synthesis, and applications of 2,3-difluoro-4-hydroxymethylphenylboronic acid , a specialized organoboron intermediate critical in medicinal chemistry and materials science.
Structure, Synthesis, and Application Protocols
Executive Summary
2,3-Difluoro-4-hydroxymethylphenylboronic acid (CAS: 1315281-32-3) is a multifunctional building block characterized by an electron-deficient aromatic core and an orthogonal hydroxymethyl handle. Unlike simple phenylboronic acids, the 2,3-difluoro substitution pattern imparts unique electronic properties—significantly lowering the pKa of the boronic acid moiety—while the 4-hydroxymethyl group allows for diverse downstream functionalization (e.g., conversion to halides, aldehydes, or ethers) without disrupting the boronic acid center.
This compound is primarily utilized in Suzuki-Miyaura cross-coupling to introduce a metabolically stable, fluorinated benzyl alcohol motif into drug scaffolds, particularly in kinase inhibitors and protease-targeting therapeutics.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
Core Data Table
| Property | Specification |
| Chemical Name | 2,3-Difluoro-4-(hydroxymethyl)phenylboronic acid |
| CAS Number | 1315281-32-3 |
| Molecular Formula | C₇H₇BF₂O₃ |
| Molecular Weight | 187.94 g/mol |
| Appearance | White to off-white crystalline powder |
| pKa (Boronic Acid) | ~7.3 (Estimated based on 2,3-difluoro analog [1]) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
Structural Analysis
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Fluorine Effect (Positions 2,3): The ortho-fluorine atoms exert a strong inductive electron-withdrawing effect (-I). This increases the Lewis acidity of the boron center compared to non-fluorinated analogs (pKa ~8.8 vs. ~7.3). This acidity enhancement facilitates reversible covalent interactions with biological nucleophiles (e.g., serine residues in proteases) and diols (e.g., sugars) at physiological pH [2].
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Hydroxymethyl Group (Position 4): Positioned para to the boronic acid, this group acts as a versatile chemical handle. It is electronically decoupled from the boron center but provides critical solubility and hydrogen-bonding capability in final drug targets.
Comprehensive Synthesis Protocol
Author's Note: Direct synthesis from 2,3-difluorophenylboronic acid is challenging due to directing group conflicts. The most robust, self-validating route proceeds via the functionalization of 1-bromo-2,3-difluorobenzene.
Synthesis Workflow Diagram
Caption: Step-by-step synthetic route leveraging the ortho-directing power of fluorine for regiocontrol.
Detailed Methodology
Step 1: Regioselective Formylation
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Rationale: The acidity of the proton at C4 (ortho to F) is significantly higher than at C5 or C6. Using a bulky base like LDA ensures deprotonation occurs exclusively at C4 [3].
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Protocol:
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Charge a flame-dried flask with 1-bromo-2,3-difluorobenzene (1.0 eq) in anhydrous THF. Cool to -78°C.
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Add LDA (1.1 eq) dropwise over 30 mins. Maintain temperature < -70°C.
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Stir for 1 hour to generate the lithiated species.
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Add dry DMF (1.5 eq) dropwise.[1]
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Warm to room temperature and quench with 1M HCl.
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Extract with EtOAc to yield 4-bromo-2,3-difluorobenzaldehyde .
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Step 2: Reduction & Protection
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Rationale: The free alcohol is incompatible with the subsequent lithiation step (it would be deprotonated, consuming n-BuLi). Protection as a silyl ether is standard.
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Protocol:
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Dissolve aldehyde in MeOH and treat with NaBH₄ (1.1 eq) at 0°C. Stir 1h.
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Workup to isolate 4-bromo-2,3-difluorobenzyl alcohol .
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Dissolve alcohol in DCM; add TBSCl (1.2 eq) and Imidazole (2.5 eq). Stir overnight.
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Purify to obtain the TBS-protected intermediate .
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Step 3: Borylation (Lithium-Halogen Exchange)
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Rationale: n-BuLi preferentially undergoes Li-Hal exchange with the Bromine atom at C1 rather than deprotonating the ring, provided the temperature is kept low.
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Protocol:
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Dissolve TBS-protected intermediate in THF; cool to -78°C.
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Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise. Critical: Do not allow temp to rise.
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Stir 30 mins to form the phenyllithium species.
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Add Trimethyl borate (B(OMe)₃) (2.0 eq) rapidly.
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Warm to RT overnight.
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Hydrolysis: Treat with 2M HCl to cleave both the boronate ester and the TBS group simultaneously (or use mild acid if TBS retention is desired, though the target is the free alcohol).
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Isolate the final boronic acid via crystallization or reverse-phase chromatography.
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Reactivity & Applications
Suzuki-Miyaura Coupling
The 2,3-difluoro motif creates steric crowding around the boron center, potentially slowing transmetallation. However, the electron-deficient nature of the ring accelerates the oxidative addition step in the catalytic cycle.
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Optimization: Use electron-rich ligands (e.g., SPhos , XPhos ) and weak bases (K₃PO₄) to prevent protodeboronation, which is a known risk for polyfluorinated boronic acids [4].
Boroxine Equilibrium
Like all boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine). This is reversible upon hydration.
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Detection: In ¹H NMR, boroxine formation may cause peak broadening or shifting. Adding a drop of D₂O shifts the equilibrium entirely to the monomeric acid species.
Reactivity Map
Caption: Functionalization pathways for the boronic acid and hydroxymethyl groups.
References
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Adamczyk-Woźniak, A., et al. "Selected boronic acids and their pKa values." ResearchGate, 2025. Link
- Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.
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Mongin, F., & Schlosser, M. "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, 37(36), 6551-6554, 1996. Link[2]
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BenchChem. "2-Bromo-3,4-difluorobenzaldehyde: Synthesis and Application." BenchChem Technical Notes, 2023. Link
-
Sigma-Aldrich. "2,3-Difluorophenylboronic acid Safety Data Sheet." Merck KGaA, 2025. Link
